9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-212122 is a potent microsomal triglyceride transfer protein inhibitor (MTP inhibitor). MS-212122 is significantly more potent than BMS-201038 in reducing plasma lipids (cholesterol, VLDL/LDL, TG) in both hamsters and cynomolgus monkeys. Treatment with BMS-212122 led to rapid reduction in plasma lipid levels, which were accompanied by a significant decrease in lipid content and monocyte-derived (CD68+) cells in atherosclerotic plaques compared to baseline and chow diet control groups. BMS-212122-treated mice had increased collagen content, a marker associated with increased stability in human plaques.
Scientific Research Applications
1. Organic Chemistry and Regioselectivity
Research on N-Substituted 9H-fluoren-9-imines indicates their reaction with difluorocarbene to yield iminium ylides. These ylides can undergo transformations to form products like 9H-fluorene-9-carboxamides under certain conditions. This study provides insights into the regioselectivity of cycloaddition reactions involving iminium ylides with a fluorene fragment, contributing to the field of organic synthesis (Novikov et al., 2006).
2. Materials Science and Organic Light-Emitting Diodes (PhOLEDs)
Compounds containing fluorene units have been used to create materials for green PhOLEDs. These materials exhibit excellent thermal properties and balanced hole and electron transport mobilities, contributing to the development of efficient PhOLEDs (Guichen et al., 2021).
3. Polymer Chemistry
Fluorene derivatives have been utilized in synthesizing linear, high-molecular-weight polymers. These polymers, synthesized using superacid-catalyzed reactions, are soluble in common organic solvents and can form flexible, transparent films. This contributes to advancements in polymer chemistry and materials science (Hernandez et al., 2010).
4. Chemical Synthesis and Molecular Clefts
The synthesis of molecular clefts incorporating fluorene units has been explored for the complexation of pyranosides and dicarboxylic acids. These clefts demonstrate enantioselective complexation, contributing to the field of supramolecular chemistry (Cuntze et al., 1995).
5. Development of Polyimides
Fluorene-containing diamine monomers have been synthesized and used to create a range of novel aromatic polyimides. These polyimides are thermally stable and have potential applications in high-performance materials due to their desirable properties (Rafiee & Golriz, 2014).
properties
CAS RN |
194213-64-4 |
---|---|
Product Name |
9H-Fluorene-9-carboxamide, 9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)- |
Molecular Formula |
C43H36F6N4O2 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
9-[4-[2,5-dimethyl-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]benzimidazol-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C43H36F6N4O2/c1-26-17-22-36-38(37(26)52-39(54)33-14-4-3-11-30(33)28-18-20-29(21-19-28)43(47,48)49)51-27(2)53(36)24-10-9-23-41(40(55)50-25-42(44,45)46)34-15-7-5-12-31(34)32-13-6-8-16-35(32)41/h3-8,11-22H,9-10,23-25H2,1-2H3,(H,50,55)(H,52,54) |
InChI Key |
PCOWNQCLFYEXLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=N2)C)CCCCC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)NCC(F)(F)F)NC(=O)C6=CC=CC=C6C7=CC=C(C=C7)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
9-(4-(2,5-dimethyl-4-(((4'-(trifluoromethyl)(1,1'-biphenyl)-2-yl)carbonyl)amino)-1H-benzimidazol-1-yl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide BMS 212122 BMS-212122 BMS212122 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.